N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
This compound features a partially saturated benzoimidazole core (4,5,6,7-tetrahydro-1H-benzo[d]imidazole) linked via a carboxamide group to a 3-(tert-butyl)isoxazole moiety. The tetrahydrobenzoimidazole core introduces conformational flexibility, which may influence receptor affinity compared to planar aromatic systems .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9-17-11-6-5-10(7-12(11)18-9)15(21)19-14-8-13(20-22-14)16(2,3)4/h8,10H,5-7H2,1-4H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDGFUNLPFMCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC(=NO3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the FMS-Like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, which plays a crucial role in hematopoiesis, the formation of blood cellular components.
Mode of Action
The compound acts as a FLT3 inhibitor . It binds to the FLT3 receptor and inhibits its activity, preventing the receptor from sending proliferative signals to the cell’s machinery. This inhibition can lead to the cessation of uncontrolled cell division, a hallmark of many types of cancer.
Biochemical Pathways
The inhibition of FLT3 affects the JAK/STAT signaling pathway , a major downstream effect of FLT3 activation. This pathway is involved in processes such as cell growth, differentiation, and apoptosis. By inhibiting FLT3, the compound can disrupt these processes, potentially leading to the death of cancer cells.
Pharmacokinetics
The compound has been found to have good oral pharmacokinetics (PK) properties . This means it can be effectively absorbed into the bloodstream when taken orally, distributed throughout the body to reach its target sites, metabolized by the body, and eventually excreted. These properties are crucial for the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action is the inhibition of uncontrolled cell proliferation . By inhibiting FLT3, the compound can disrupt the JAK/STAT signaling pathway, leading to the cessation of cell growth and division. This can result in the death of cancer cells, thereby reducing the size of tumors and potentially leading to remission.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability. Additionally, the presence of certain enzymes in the body can affect the compound’s metabolism, potentially leading to the formation of metabolites with different activities. The compound’s stability and efficacy can also be affected by factors such as temperature and light.
Biological Activity
N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 290.38 g/mol. The compound features an isoxazole ring and a benzoimidazole moiety that contribute to its biological activity.
Cytotoxicity Studies
Research has demonstrated that isoxazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies involving related compounds have shown IC50 values ranging from 86 μM to 755 μM against the HL-60 human promyelocytic leukemia cell line . These studies suggest that structural modifications significantly influence the cytotoxic effects.
The mechanisms by which this compound exerts its effects may involve:
- Apoptosis Induction : Some isoxazole derivatives have been shown to promote apoptosis by modulating the expression of key proteins such as Bcl-2 and Bax. For example, certain derivatives led to decreased Bcl-2 expression while increasing p21 WAF-1 levels, indicating a potential pathway for inducing cell cycle arrest and apoptosis .
- Cell Cycle Arrest : The compound may also affect cell cycle progression by altering the expression of cyclins and cyclin-dependent kinases (CDKs), thereby inhibiting cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Isoxazole Ring | Contributes to the compound's reactivity | Essential for biological activity |
| Benzoimidazole Moiety | Enhances interaction with biological targets | Increases potency against cancer cells |
| Tert-butyl Group | Provides steric hindrance | Influences lipophilicity and solubility |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study examining various isoxazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against HL-60 cells with varying IC50 values depending on their specific structures .
- Mechanistic Insights : Research into related compounds indicated that some isoxazoles could induce apoptosis via mitochondrial pathways while others primarily caused cell cycle arrest without significant apoptosis. This highlights the importance of specific structural elements in determining the mechanism of action .
Scientific Research Applications
Cytotoxicity Studies
Cytotoxicity studies indicate that derivatives of isoxazole exhibit varying degrees of activity against different cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 86 μM to 755 μM against HL-60 human promyelocytic leukemia cells. The mechanisms by which these compounds exert their cytotoxic effects include:
- Apoptosis Induction : Modulation of proteins such as Bcl-2 and Bax can promote apoptosis.
- Cell Cycle Arrest : Alterations in the expression of cyclins and cyclin-dependent kinases (CDKs) can inhibit cancer cell proliferation .
Case Studies and Research Findings
- FLT3 Inhibition in Leukemia Models : Research has shown that N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide effectively inhibits FLT3 in vitro and in vivo models of acute myeloid leukemia (AML). Studies have reported significant reductions in tumor growth and improved survival rates in treated mice compared to controls .
- Antimycobacterial Activity : A related study explored the synthesis of benzoimidazole derivatives with antimycobacterial properties. Compounds similar to this compound exhibited promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Summary and Future Directions
This compound represents a valuable compound in drug discovery with potential applications in oncology and infectious disease treatment. Ongoing research aims to further elucidate its mechanisms of action and optimize its efficacy through structural modifications.
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety undergoes hydrolysis and coupling reactions under controlled conditions:
Notable Observation : Hydrolysis rates depend on steric hindrance from the adjacent methyl and tert-butyl groups, requiring prolonged reaction times compared to simpler amides.
Isoxazole Ring Transformations
The 3-(tert-butyl)isoxazole subunit participates in regioselective reactions:
Mechanistic Insight : The electron-donating tert-butyl group enhances isoxazole’s aromaticity, reducing susceptibility to ring-opening reactions compared to unsubstituted analogs .
Tetrahydrobenzimidazole Core Modifications
The partially saturated benzimidazole system shows unique hydrogenation and alkylation patterns:
Structural Impact : The tetrahydro configuration increases solubility in polar aprotic solvents (e.g., DMSO: 28 mg/mL) compared to fully aromatic analogs .
Stability Profile
Critical stability data under storage and processing conditions:
Synthetic Utility in Medicinal Chemistry
Key intermediates derived from this compound:
Design Principle : The tert-butyl-isoxazole unit enhances target binding through hydrophobic interactions, while the carboxamide acts as a hydrogen-bond donor in kinase inhibition .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with imidazole derivatives reported in the literature (Table 1). Key differences include:
- Core Saturation : Unlike fully aromatic imidazoles (e.g., 5{87}–5{90} in ), the tetrahydrobenzoimidazole core introduces partial saturation, altering electronic properties and torsional flexibility .
- Substituent Diversity: The tert-butyl isoxazole substituent contrasts with tert-butoxycarbonyl (Boc)-protected amino acids (e.g., tert-butoxy-S-phenylalanyl in 5{87}) or lysyl derivatives (e.g., 5{120}–5{122} in ).
Table 1: Structural Comparison of Selected Compounds
Pharmacological and Physicochemical Properties
- Lipophilicity : The tert-butyl isoxazole group likely increases LogP compared to polar Boc-protected analogs (e.g., 5{87}), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability: Bulky tert-butyl groups may slow oxidative metabolism relative to N-methylbenzylamino derivatives (e.g., 5{121}) .
- Target Binding : The benzoimidazole core’s partial saturation may reduce π-stacking efficiency compared to fully aromatic imidazoles but improve adaptability to hydrophobic binding pockets .
Research Findings and Implications
- Structural Uniqueness: The combination of tetrahydrobenzoimidazole and tert-butyl isoxazole distinguishes this compound from analogs with Boc-protected amino acids or thiazole moieties.
- Knowledge Gaps: Direct comparative pharmacological data (e.g., IC50, bioavailability) are unavailable in the provided evidence, necessitating further experimental validation.
Q & A
Basic: What are the key synthetic routes for N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1: Preparation of the benzo[d]imidazole-5-carboxamide core via cyclization of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole precursors under acidic conditions (e.g., HCl/EtOH) .
- Step 2: Functionalization of the isoxazole ring (3-(tert-butyl)isoxazol-5-yl) using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
- Step 3: Final carboxamide bond formation via activation of the carboxylic acid (e.g., HATU/DMAP) and coupling with the isoxazole-amine derivative .
Key Considerations: Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) and NMR validation of regioselectivity .
Advanced: How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and identify critical parameters affecting yield. For example, a 2^4 factorial design revealed that solvent polarity (THF vs. DMF) significantly impacts regioselectivity in imidazole-isoxazole coupling .
- In Situ Monitoring: Employ techniques like FTIR or HPLC to track intermediate formation and byproduct generation (e.g., dimerization of imidazole intermediates) .
- Computational Guidance: Quantum mechanical calculations (DFT) predict transition states for carboxamide bond formation, enabling selection of optimal catalysts (e.g., HATU over EDCI for sterically hindered amines) .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the tetrahydrobenzoimidazole and isoxazole moieties. For example, the tert-butyl group in the isoxazole ring shows a singlet at ~1.3 ppm in 1H NMR .
- HRMS: Confirm molecular formula (C18H24N4O2) with <2 ppm mass accuracy.
- IR Spectroscopy: Validate carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: How can conflicting crystallographic and solution-phase NMR data be resolved?
Methodological Answer:
- Dynamic NMR Studies: Variable-temperature NMR (e.g., -40°C to 80°C in DMSO-d6) can detect conformational flexibility in the tetrahydrobenzoimidazole ring, explaining discrepancies between solid-state (X-ray) and solution-phase structures .
- Molecular Dynamics Simulations: Compare simulated NOE correlations (from MD trajectories) with experimental NMR data to validate dynamic conformers .
- Crystallographic Refinement: Re-examine X-ray data with restraints for disordered tert-butyl groups, which may cause ambiguous electron density maps .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Kinase Inhibition Screening: Use fluorescence-based ADP-Glo™ assays (e.g., against JAK2 or PI3K isoforms) due to structural similarity to known imidazole-based kinase inhibitors .
- Cellular Cytotoxicity: Test against cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays, with IC50 calculations using nonlinear regression (GraphPad Prism) .
- Solubility Optimization: Pre-dose compounds in DMSO (<0.1% final concentration) and validate with dynamic light scattering (DLS) to prevent aggregation artifacts .
Advanced: How can contradictory results in enzyme inhibition vs. cellular activity be analyzed?
Methodological Answer:
- Off-Target Profiling: Perform kinome-wide screening (e.g., KinomeScan) to identify unintended targets that mask cellular efficacy .
- Metabolic Stability Assays: Incubate compounds with liver microsomes (human/rat) and analyze via LC-MS to detect rapid degradation (e.g., tert-butyl group oxidation) .
- Permeability Studies: Use Caco-2 monolayers or PAMPA to assess passive diffusion; low permeability may explain poor cellular activity despite high enzyme affinity .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME or ADMETLab 2.0 estimate logP (∼2.8), aqueous solubility (∼0.1 mg/mL), and CYP450 inhibition (e.g., CYP3A4) based on SMILES inputs .
- Docking Studies: AutoDock Vina models interactions with target proteins (e.g., ATP-binding pockets), prioritizing derivatives with improved binding scores .
Advanced: How can machine learning improve SAR for structural analogs?
Methodological Answer:
- Feature Engineering: Encode molecular descriptors (e.g., ECFP4 fingerprints) and train random forest models on IC50 data to predict activity cliffs .
- Active Learning Loops: Iteratively select compounds for synthesis based on uncertainty sampling (e.g., compounds near decision boundaries in SVM models) .
- Explainable AI: SHAP (SHapley Additive exPlanations) analysis identifies critical substituents (e.g., tert-butyl group’s role in hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
